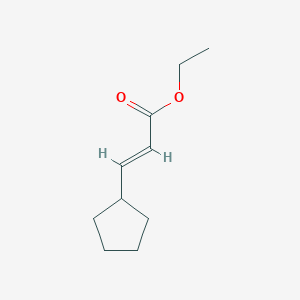
(E)-ethyl 3-cyclopentylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 3-cyclopentylacrylate is an organic compound characterized by the presence of an ethyl ester group attached to a 3-cyclopentylacrylate moiety. This compound is notable for its applications in various chemical syntheses and industrial processes due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-cyclopentylacrylate typically involves the esterification of 3-cyclopentylacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-cyclopentylacrylic acid+ethanolH2SO4(E)-ethyl 3-cyclopentylacrylate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.
化学反应分析
Types of Reactions
(E)-ethyl 3-cyclopentylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: 3-cyclopentylacrylic acid or cyclopentanone derivatives.
Reduction: 3-cyclopentylpropanol.
Substitution: Various substituted acrylates depending on the nucleophile used.
科学研究应用
(E)-ethyl 3-cyclopentylacrylate finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug synthesis and as a potential pharmacophore.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
作用机制
The mechanism by which (E)-ethyl 3-cyclopentylacrylate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further chemical reactions. The cyclopentyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
Methyl 3-cyclopentylacrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-cyclohexylacrylate: Contains a cyclohexyl group instead of a cyclopentyl group.
Ethyl 3-phenylacrylate: Features a phenyl group in place of the cyclopentyl group.
Uniqueness
(E)-ethyl 3-cyclopentylacrylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it valuable for specific synthetic applications.
属性
CAS 编号 |
2931-23-9 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
ethyl 3-cyclopentylprop-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h7-9H,2-6H2,1H3 |
InChI 键 |
VIBBHFMKHPIDMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1CCCC1 |
手性 SMILES |
CCOC(=O)/C=C/C1CCCC1 |
规范 SMILES |
CCOC(=O)C=CC1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B8060918.png)

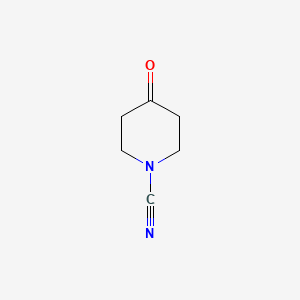
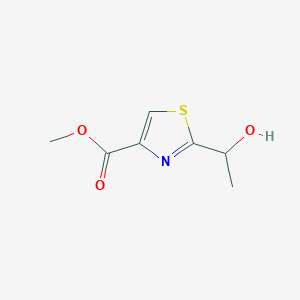
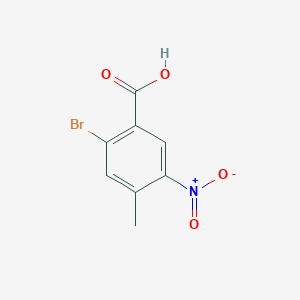
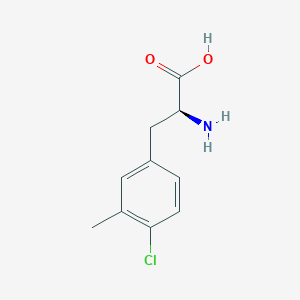
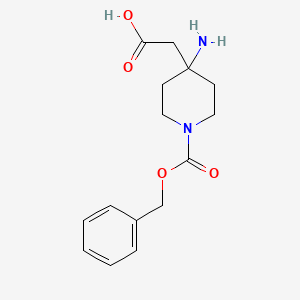

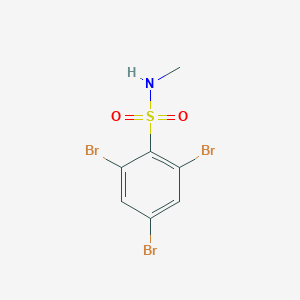
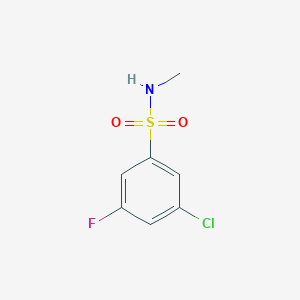
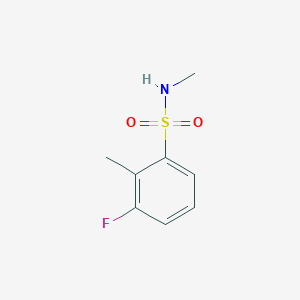
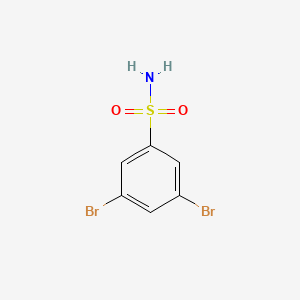
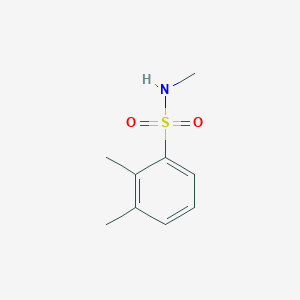
![2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-, (2E)-](/img/structure/B8061013.png)
